3-Trifluormethylisopropylbenzene
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Overview
Description
3-Trifluormethylisopropylbenzene is an organic compound characterized by the presence of a trifluoromethyl group (-CF3) attached to an isopropylbenzene structure. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethyl group. The trifluoromethyl group is known for its significant electronegativity and its ability to enhance the lipophilicity, metabolic stability, and pharmacokinetic properties of organic molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be carried out using various reagents and catalysts, such as trifluoromethyl iodide (CF3I) and a suitable radical initiator.
Industrial Production Methods
Industrial production of 3-Trifluormethylisopropylbenzene often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-Trifluormethylisopropylbenzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding trifluoromethyl-substituted aromatic ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups, such as trifluoromethyl alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include trifluoromethyl-substituted aromatic ketones, carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Trifluormethylisopropylbenzene has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-Trifluormethylisopropylbenzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s binding affinity to enzymes, receptors, and other biomolecules, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Trifluormethylisopropylbenzene include other trifluoromethyl-substituted aromatic compounds, such as trifluoromethylbenzene, trifluoromethylphenol, and trifluoromethylbenzoic acid .
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of the trifluoromethyl group and the isopropylbenzene structure. This combination imparts distinct chemical and physical properties, such as enhanced lipophilicity and metabolic stability, making it valuable in various scientific and industrial applications .
Properties
IUPAC Name |
1-propan-2-yl-3-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3/c1-7(2)8-4-3-5-9(6-8)10(11,12)13/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYPOENRTPJTXAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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